LTB4 antagonist 1
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Overview
Description
LTB4 antagonist 1: is a carboxamide-acid compound known for its potent antagonistic properties against leukotriene B4 (LTB4). Leukotriene B4 is an inflammatory lipid mediator produced from arachidonic acid and plays a crucial role in acute inflammatory responses. This compound has significant anti-inflammatory properties and is used in scientific research to study inflammation and related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 1 involves multiple steps, including the formation of the carboxamide-acid structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods for carboxamide-acid compounds often involve the reaction of an amine with a carboxylic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, purification steps, and quality control measures to ensure the compound’s purity and efficacy. The exact industrial methods are often kept confidential by pharmaceutical companies .
Chemical Reactions Analysis
Types of Reactions: LTB4 antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
LTB4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of carboxamide-acid compounds.
Biology: Investigated for its role in modulating inflammatory responses and leukocyte activity.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and conditions involving leukotriene B4.
Industry: Utilized in the development of anti-inflammatory drugs and related pharmaceutical research
Mechanism of Action
LTB4 antagonist 1 exerts its effects by binding to leukotriene B4 receptors (BLT1 and BLT2), thereby inhibiting the action of leukotriene B4. This inhibition prevents the activation and prolonged survival of leukocytes, reducing inflammation. The molecular targets include the BLT1 and BLT2 receptors, and the pathways involved are primarily related to the inflammatory response .
Comparison with Similar Compounds
LY255283: Another potent leukotriene B4 antagonist known for its anti-inflammatory properties.
LY223982: A leukotriene B4 receptor antagonist with similar applications in inflammation research.
Uniqueness: LTB4 antagonist 1 is unique due to its specific carboxamide-acid structure and its high potency as an LTB4 antagonist. It has a distinct mechanism of action and is used in various research applications to study inflammation and related conditions .
Properties
Molecular Formula |
C26H23NO6 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)33-22-16-20(12-13-21(22)32-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |
InChI Key |
DFZGKPCZLKPNDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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